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molecular formula C10H12OS2 B1209441 4-Methoxyphenyl-1,3-dithiolane CAS No. 6712-20-5

4-Methoxyphenyl-1,3-dithiolane

Cat. No. B1209441
M. Wt: 212.3 g/mol
InChI Key: JYWZOJISGOBZDP-UHFFFAOYSA-N
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Patent
US04575565

Procedure details

Following the general procedure as in Example 1, 25 gm (0.184 moles) of 4-methoxybenzaldehyde and 17.3 gm (0.184 moles) of 1,2-ethanedithiol gave, after crystallization from hexane, 39.3 gm (0.183 moles) of a white colored solid (96% yield) m.p. 62°-63° C. Elemental analysis for C10H12OS2 :
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH2:11]([SH:14])[CH2:12][SH:13]>CCCCCC>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[S:14][CH2:11][CH2:12][S:13]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
C(CS)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCCS1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.183 mol
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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